N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine
Overview
Description
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Alkylation: The resulting tetrahydroquinoline is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The final step involves the reductive amination of the alkylated tetrahydroquinoline with butan-2-amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroquinoline derivatives, including their antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N-(2-furylmethyl)amine
- **N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
- **N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine
Uniqueness
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its butyl and butan-2-amine substituents provide unique steric and electronic properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-6-11-20-12-7-8-17-13-16(9-10-18(17)20)14-19-15(3)5-2/h9-10,13,15,19H,4-8,11-12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEACVACFFPKQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.